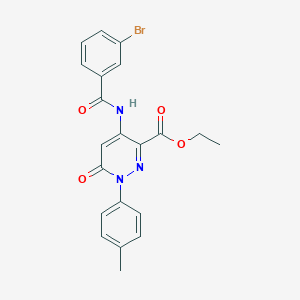

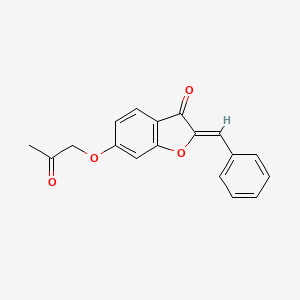

Ethyl 4-(3-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including an amide group (benzamido), a carboxylate ester group (ethyl carboxylate), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom in the bromobenzamido group could potentially be replaced by other groups in a substitution reaction . The ester group could be hydrolyzed to produce an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthetic Pathways

One significant application of related compounds involves the synthesis of novel heterocycles, which are crucial in medicinal chemistry for their potential biological activities. For instance, research by Shekarchi et al. (2003) detailed the syntheses of various [1,2,3]selenadiazolo and [1,2,3]thiadiazolo derivatives as well as 2-benzofuranyl-1,3,4-oxadiazole derivatives, showcasing the versatility of similar ethyl carboxylate precursors in creating complex heterocyclic structures with potential pharmaceutical applications (Shekarchi et al., 2003).

Antimicrobial and Anticancer Activities

Compounds derived from similar ethyl carboxylate frameworks have been evaluated for their antimicrobial and anticancer properties. For example, Farag et al. (2008) reported the synthesis of new pyrimidine derivatives and their subsequent antimicrobial evaluation, indicating the potential of these compounds in developing new antimicrobial agents (Farag et al., 2008). Additionally, Abdel-Motaal et al. (2020) synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against the colon HCT-116 human cancer cell line, further illustrating the therapeutic potential of such compounds (Abdel-Motaal et al., 2020).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Dohare et al. (2017) developed pyranpyrazole derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel, a critical aspect for industrial applications. This study highlights the utility of ethyl carboxylate derivatives in protecting metals against corrosion, offering insights into designing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

GPR35 Agonists

In the realm of receptor biology, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, illustrating the application of such compounds in studying orphan G protein-coupled receptors. This research underscores the potential of ethyl carboxylate derivatives in molecular biology and pharmacology for exploring receptor functions and signaling pathways (Thimm et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[(3-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXACSBGOVQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)

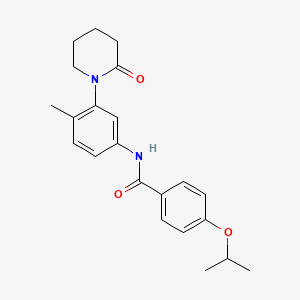

![ethyl 2-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2649894.png)

![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

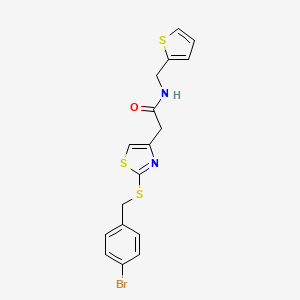

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)